7-Fluoro-6-(trifluoromethyl)chroman-4-amine

Description

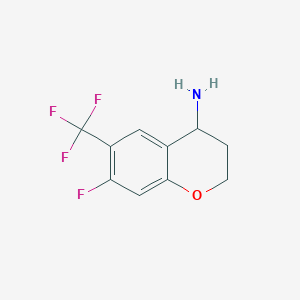

7-Fluoro-6-(trifluoromethyl)chroman-4-amine is a fluorinated chroman-4-amine derivative characterized by a bicyclic chroman scaffold with fluorine and trifluoromethyl substituents at positions 7 and 6, respectively.

Properties

Molecular Formula |

C10H9F4NO |

|---|---|

Molecular Weight |

235.18 g/mol |

IUPAC Name |

7-fluoro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H9F4NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2 |

InChI Key |

MQVMSHLLBMTNTA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated benzaldehyde derivative, the compound can be synthesized through a series of reactions including nucleophilic substitution, cyclization, and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and green chemistry principles to minimize environmental impact. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The presence of fluorine and trifluoromethyl groups allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound's fluorinated structure enhances its pharmacological properties. Fluorine atoms can significantly alter the lipophilicity, metabolic stability, and biological activity of organic molecules. This compound has been investigated for its ability to act as an enzyme inhibitor and a receptor modulator, which are critical functions in drug design.

Case Studies and Findings

- Enzyme Inhibition : Research has shown that derivatives of chroman compounds can inhibit specific kinases involved in cancer progression. For instance, p38 MAPKα inhibitors have demonstrated therapeutic potential against various cancers, suggesting that 7-Fluoro-6-(trifluoromethyl)chroman-4-amine could be developed into a potent inhibitor targeting similar pathways .

- Cytotoxic Activity : In vitro studies have indicated that chroman derivatives exhibit significant cytotoxicity against human cancer cell lines. For example, compounds derived from chroman structures have shown promising results in inhibiting the growth of lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, with some derivatives demonstrating lower IC50 values than standard chemotherapeutic agents like Doxorubicin .

Antioxidant Properties

The antioxidant activity of this compound has been explored due to its ability to scavenge free radicals. This property is particularly valuable in the context of oxidative stress-related diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate oxidative pathways may contribute to its therapeutic efficacy .

Synthesis and Industrial Applications

The synthesis of this compound typically involves several key steps:

- Starting Material Preparation : The synthesis begins with the preparation of a suitable chroman precursor.

- Fluorination : A fluorinating agent is employed to introduce the fluorine atom at the desired position on the chroman ring.

- Amination : The final step involves introducing the amine group, which is crucial for biological activity.

These synthetic routes can be optimized for industrial applications, potentially using continuous flow reactors to enhance yield and purity.

Comparative Data Table

| Property/Activity | This compound | Reference Compound (Doxorubicin) |

|---|---|---|

| IC50 against A-549 (µg/mL) | 22.09 | 9.18 |

| IC50 against MCF-7 (µg/mL) | 6.40 | 15.06 |

| Antioxidant Activity | Significant | Moderate |

| Enzyme Targeting | p38 MAPKα | Not specified |

Mechanism of Action

The mechanism of action of 7-Fluoro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electron-Withdrawing Effects : The dual F and CF₃ groups in the target compound enhance electronegativity compared to analogs with single substituents (e.g., (R)-6-Fluorochroman-4-amine) . This may improve binding to electron-deficient biological targets.

- Metabolic Stability: Trifluoromethyl groups are known to resist oxidative metabolism. The combination of CF₃ and F in the target compound likely offers superior stability over methyl- or methoxy-substituted analogs (e.g., (S)-7-Fluoro-6-methylchroman-4-amine) .

Stereochemical Considerations

Chiral analogs such as (R)- and (S)-7-(trifluoromethyl)chroman-4-amine (CAS 1213657-96-5 and 1140496-05-4) highlight the importance of stereochemistry in biological activity. The target compound’s activity could vary significantly depending on its enantiomeric form, though specific data are unavailable in the provided evidence.

Pharmacological Potential (Inferred from Analogs)

- Opioid Receptor Modulation : Compounds like SHR9352 (a biased mu-opioid receptor agonist) demonstrate the therapeutic relevance of fluorinated chroman-amines . The target compound’s electronegative profile may enhance GPCR binding.

- Antimicrobial or Anticancer Activity : Trifluoromethyl-substituted heterocycles (e.g., pyrimidin-4-amines in ) often exhibit such activities, suggesting possible applications for the target compound.

Biological Activity

7-Fluoro-6-(trifluoromethyl)chroman-4-amine is a synthetic compound belonging to the chroman family, characterized by its unique structural features, including a fluorine atom and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is , with a molecular weight of approximately 235.18 g/mol. The presence of fluorine and trifluoromethyl groups enhances its electrophilicity and reactivity, making it an interesting candidate for further biological evaluation.

| Property | Value |

|---|---|

| Molecular Formula | C10H9F4N |

| Molecular Weight | 235.18 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent. Specific studies have shown that this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens .

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays, including the MTT assay, which assesses cell viability in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Preliminary findings suggest that this compound induces cytotoxic effects in these cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on MCF-7 cells:

| Compound | IC50 (µg/mL) |

|---|---|

| Doxorubicin | 37.6 |

| This compound | 29.2 |

This data indicates that the compound has a lower IC50 value than doxorubicin, suggesting it may be more effective in inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets, including enzymes and receptors involved in cell survival and inflammation pathways. The unique structural features of this compound enhance its ability to modulate these pathways effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.